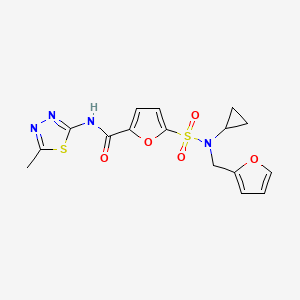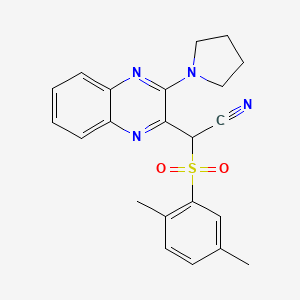![molecular formula C18H16N4S2 B2703099 allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide CAS No. 439112-36-4](/img/structure/B2703099.png)
allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide (AETQTTS) is a novel sulfide compound with a wide range of potential applications in scientific research. AETQTTS is a member of the triazole family, which are organic compounds with a five-membered ring structure containing three nitrogen atoms. This compound is of particular interest due to its unique structure and the potential for it to be used in a variety of scientific research applications, including drug discovery and development, biochemistry, and molecular biology.
科学的研究の応用
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis and heterocyclic chemistry often focuses on the development of novel compounds with potential therapeutic applications. For instance, compounds with the quinolin-2-yl-4H-1,2,4-triazole moiety have been explored for their antimicrobial properties and as intermediates in the synthesis of complex molecules. The regioselective synthesis of thieno[3,2-c][1]benzopyran-4-ones, which are structurally related to the query compound, has been reported to yield potential anti-inflammatory, antipyretic, and antiallergic drugs (Majumdar & Biswas, 2004). This illustrates the relevance of such structures in drug discovery and development.
Antimicrobial and Antifungal Applications
The synthesis and characterization of substituted 1,2,3-triazoles have been conducted, highlighting the antimicrobial activity of these compounds (Holla et al., 2005). Similar compounds have demonstrated potent to weak activities in antitumor and antioxidant studies, suggesting the potential of the allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide in these areas as well (Behalo et al., 2017).
Potential in Drug Discovery
The structure of this compound suggests its utility in the synthesis of novel therapeutic agents. Compounds featuring similar heterocyclic frameworks have been explored for their cytotoxic properties, with some showing promising results against human tumor cell lines (Korcz et al., 2018). This indicates the potential of such compounds in the development of new anticancer drugs.
作用機序
Target of Action
The compound belongs to the class of 1,2,4-triazoles and thienoquinolines. Compounds in these classes are often studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. 1,2,4-triazoles and thienoquinolines often interact with biological targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Again, without specific studies, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds in the 1,2,4-triazole and thienoquinoline classes can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazoles and thienoquinolines, it’s possible that this compound could have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-9-23-18-21-20-16(22(18)4-2)15-11-13-10-12-7-5-6-8-14(12)19-17(13)24-15/h3,5-8,10-11H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXZICELZDVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

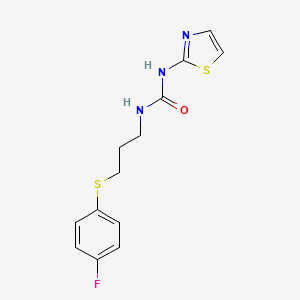
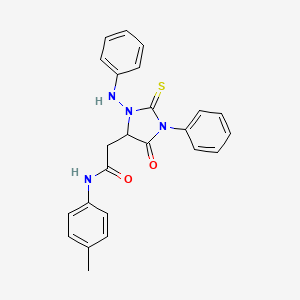
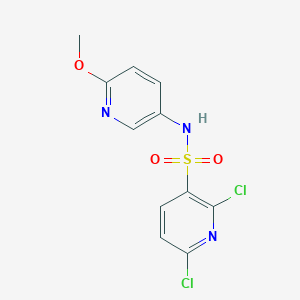
![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)
![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)
![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

